S55746, also known as BCL201 or Unii-W93257I68I, is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). [] It functions as a BH3 mimetic, a class of small molecule inhibitors designed to mimic the activity of pro-apoptotic BH3-only proteins. [, , , ] S55746 exhibits high selectivity for BCL-2, demonstrating minimal binding to MCL-1, BFL-1 (BCL2A1/A1), and exhibiting poor affinity for BCL-XL. [, , ] This selectivity profile is critical as it minimizes potential off-target effects and allows for targeted inhibition of BCL-2. In scientific research, S55746 is employed to investigate the role of BCL-2 in various cellular processes, particularly apoptosis, and to evaluate its potential as a therapeutic target in various cancers. [, , , , , , , , , , , ]
The synthesis of S55746 involves several key steps that are detailed in the supplementary materials of published studies. The compound is synthesized using fluorescence polarization assays to evaluate binding affinity and specificity towards BCL-2. The methods include:
S55746 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the BCL-2 protein. Key features include:
The binding mode of S55746 to BCL-2 has been elucidated through crystallographic studies, revealing how it occupies specific pockets within the protein structure, thereby inhibiting its anti-apoptotic function .
S55746 undergoes specific chemical reactions upon binding to BCL-2. These reactions primarily involve:
The mechanism of action of S55746 involves:
S55746 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations for clinical use .
The primary applications of S55746 include:
The BCL-2 protein family governs mitochondrial apoptosis through balanced interactions between anti-apoptotic (BCL-2, BCL-XL, MCL-1) and pro-apoptotic members (BAX, BAK, BIM). Anti-apoptotic proteins sequester pro-death effectors via their hydrophobic BH3-binding groove, preventing mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release [1] [6]. This regulatory mechanism is critical in hematopoietic cells, where apoptosis evasion contributes to lymphomagenesis. Dysregulation creates an imbalance favoring cell survival, enabling cancer development and therapy resistance [1] [7].
BCL-2 overexpression is a hallmark of hematological malignancies. The t(14;18) translocation in follicular lymphoma juxtaposes the BCL-2 gene with the immunoglobulin heavy chain enhancer, driving constitutive expression [1]. This genetic lesion is detected in ~85% of follicular lymphomas, 20-30% of diffuse large B-cell lymphomas (DLBCL), and subsets of chronic lymphocytic leukemia (CLL) [1] [6]. BCL-2 overexpression confers:
BCL-2 inhibition represents a strategy to directly counteract apoptosis evasion. Selective BH3-mimetics displace pro-apoptotic proteins from BCL-2's hydrophobic groove, triggering caspase-dependent apoptosis [1] [4]. This approach is particularly relevant for malignancies with:
Table 1: BCL-2 Family Members and Their Roles
Protein Type | Representative Members | Function in Apoptosis |
---|---|---|
Anti-apoptotic | BCL-2, BCL-XL, MCL-1 | Sequester pro-apoptotic effectors |
Pro-apoptotic effectors | BAX, BAK | Mediate mitochondrial outer membrane permeabilization |
Pro-apoptotic sensitizers | BIM, BID, PUMA | Activate effectors/inhibit anti-apoptotic proteins |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7